[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester
Overview
Description
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is a complex organic compound with a unique structure that combines a pyridine ring with sulfonyl and carbamic acid ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the sulfonyl group and the carbamic acid ester moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry
In chemistry, [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester include:
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxaldehyde
- 2,6-Pyridinedicarbonyl dichloride
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMCNQDUONDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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